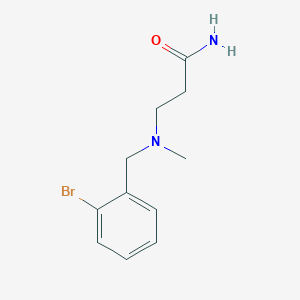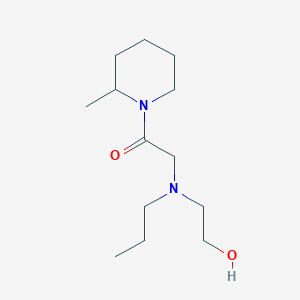
3-((2-Bromobenzyl)(methyl)amino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Bromobenzyl)(methyl)amino)propanamide is an organic compound with the molecular formula C11H15BrN2O It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the 2-position and a methyl group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromobenzyl)(methyl)amino)propanamide typically involves the reaction of 2-bromobenzylamine with methylamine and a suitable acylating agent. One common method is to react 2-bromobenzylamine with methylamine in the presence of a base, followed by acylation with a propanoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-((2-Bromobenzyl)(methyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine atom to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Primary or secondary amines.
Substitution: Thiol or amine-substituted derivatives.
科学研究应用
3-((2-Bromobenzyl)(methyl)amino)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-((2-Bromobenzyl)(methyl)amino)propanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amide group play crucial roles in binding to active sites of enzymes, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity and specificity.
相似化合物的比较
Similar Compounds
2-Bromobenzylamine: Lacks the propanamide group, making it less versatile in certain synthetic applications.
N-Methylbenzylamine: Does not have the bromine substitution, affecting its reactivity and binding properties.
3-((2-Chlorobenzyl)(methyl)amino)propanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
3-((2-Bromobenzyl)(methyl)amino)propanamide is unique due to the presence of both the bromine atom and the propanamide group, which confer specific chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the propanamide group provides additional sites for interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
3-[(2-bromophenyl)methyl-methylamino]propanamide |
InChI |
InChI=1S/C11H15BrN2O/c1-14(7-6-11(13)15)8-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3,(H2,13,15) |
InChI 键 |
MUUHBGHVBAJHCL-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC(=O)N)CC1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)


![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)










